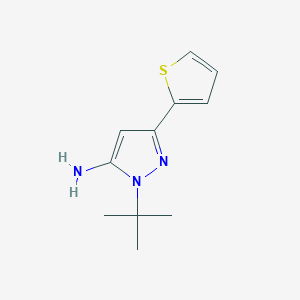

1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-tert-butyl-5-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-11(2,3)14-10(12)7-8(13-14)9-5-4-6-15-9/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFCKNUJVHHMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine Core

- The pyrazole ring with an amino group at the 5-position can be synthesized by condensation of appropriate hydrazine derivatives with β-ketonitriles or α,β-unsaturated compounds.

- 3-(Thiophen-2-yl)-1H-pyrazol-5-amine derivatives have been prepared by reacting thiophene carboxylic acid derivatives with pyrazol-5-amines under amide bond-forming conditions, although this route is more common for amides rather than the free amine.

Introduction of the tert-Butyl Group at N-1

- The tert-butyl group is typically introduced by N-alkylation or via protection of the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate derivative, followed by deprotection if necessary.

- For example, 3-(tert-butyl)-1H-pyrazol-5-amine has been prepared via reaction of 5-methyl-1H-pyrazol-3-amine with di-tert-butyl dicarbonate in the presence of triethylamine in 1,4-dioxane under reflux conditions.

Representative Multi-step Synthetic Route (Inferred)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine monohydrate + ketonitrile, microwave irradiation or reflux | Formation of 3-amino-pyrazole intermediate |

| 2 | N-tert-butyl protection | Di-tert-butyl dicarbonate, triethylamine, reflux in 1,4-dioxane | Formation of 1-tert-butyl-pyrazol-5-amine derivative |

| 3 | Thiophene coupling | Pd-catalyst, base, thiophene-2-boronic acid or bromothiophene derivative | Introduction of thiophen-2-yl group at C-3 position |

| 4 | Purification | Column chromatography or recrystallization | Pure 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine |

Research Findings and Yields

- Yields for pyrazole derivatives with thiophene substituents vary depending on the method and conditions. For example, amidation reactions between thiophene carboxylic acids and pyrazole amines yielded products in the range of 12% to 48% under different catalytic conditions.

- The tert-butyl protection step typically proceeds with high efficiency, often above 80% yield.

- Palladium-catalyzed cross-coupling reactions generally afford moderate to excellent yields (50-90%) for aryl-thiophene coupling on pyrazole derivatives.

Data Table Summarizing Preparation Aspects

| Aspect | Details |

|---|---|

| Molecular Formula | C11H15N3S |

| Molecular Weight | 221.32 g/mol |

| Key Functional Groups | Pyrazole ring, tert-butyl group (N-1), thiophen-2-yl group (C-3), amino group (C-5) |

| Main Synthetic Challenges | Selective N-alkylation, regioselective thiophene coupling, maintaining amino group integrity |

| Common Catalysts | Palladium complexes (e.g., Pd(PPh3)4), TiCl4 (in amidation) |

| Typical Solvents | 1,4-Dioxane, pyridine, ethyl acetate |

| Typical Bases | Triethylamine, pyridine, 4-dimethylaminopyridine (DMAP) |

| Typical Yields | 12-90% depending on step and method |

| Purification Methods | Column chromatography, recrystallization |

Notes on Methodological Variations

- Titanium tetrachloride (TiCl4) has been used as a Lewis acid catalyst in amidation reactions involving thiophene carboxylic acids and pyrazole amines, but can cause deprotection of tert-butyl groups under acidic workup.

- Microwave-assisted synthesis offers rapid and efficient pyrazole ring formation from ketonitriles and hydrazine monohydrate.

- Protection of the pyrazole nitrogen as a tert-butyl carbamate is critical to prevent side reactions during cross-coupling or amidation steps.

Chemical Reactions Analysis

1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

| Application Area | Description |

|---|---|

| Building Block | Used in the synthesis of novel compounds with potential biological activity. |

| Reaction Pathways | Can undergo oxidation, reduction, and substitution reactions, facilitating the development of derivatives with tailored properties. |

Biology

This compound has been investigated for its potential bioactive properties , particularly in antimicrobial and anticancer research. Preliminary studies suggest that it may interact with specific biological targets, inhibiting enzyme activity or receptor functions.

Case Study: Anticancer Activity

In a study examining various pyrazole derivatives, this compound was shown to exhibit significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for drug development.

Medicine

The compound is explored for its therapeutic effects and potential applications in drug discovery. Its structure allows for modifications that can enhance efficacy and selectivity towards specific targets.

| Therapeutic Area | Potential Benefits |

|---|---|

| Antimicrobial | Investigated for activity against bacterial strains. |

| Anticancer | Shows promise in inhibiting tumor growth in vitro. |

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the pyrazole ring is critical for modulating electronic, steric, and biological properties. Below is a comparative analysis of substituents observed in analogous compounds:

Key Observations:

- Thiophene’s electron-rich nature may favor electrophilic interactions .

- Steric Effects : Bulky substituents like naphthyl (25o) hinder molecular packing, whereas tert-butyl provides balanced bulk without excessive rigidity .

- Biological Relevance : highlights that substituents at the 3-position significantly influence inhibitory activity in enzyme assays, though specific data for the target compound are lacking. Thiophene derivatives may target sulfur-dependent enzymes or receptors .

Biological Activity

1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring with a tert-butyl group and a thiophene moiety, which contribute to its unique chemical properties and biological interactions.

The molecular formula of this compound is with a molecular weight of approximately 225.32 g/mol. The compound exhibits a melting point of 65-67°C and a boiling point of 259.7°C at 760 mmHg, indicating its stability under various conditions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of thiophene derivatives with hydrazine to form a hydrazide intermediate, which is then cyclized with tert-butyl acetoacetate . This synthetic route can be optimized for yield and purity in industrial applications.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study by Abdellatif et al. demonstrated that certain pyrazole derivatives showed potent activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. For instance, compounds structurally similar to this compound have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In particular, some derivatives have demonstrated selective COX-2 inhibition, which is desirable for reducing inflammation with lower gastrointestinal side effects .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, its ability to inhibit COX enzymes suggests it may compete with arachidonic acid for binding sites, thereby reducing the production of pro-inflammatory mediators .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | -1H-pyrazol-5-amine |

Q & A

Q. What are the standard synthetic routes for preparing 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and cyclization. For example, thiophen-2-yl groups can be introduced via Suzuki-Miyaura coupling using palladium catalysts, followed by tert-butyl group incorporation via alkylation under basic conditions (e.g., K₂CO₃ in DMF). Intermediate purification often employs column chromatography . Diazonium salt intermediates (e.g., from pyrazol-5-amine precursors) may also be used for regioselective functionalization .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions, with thiophene protons appearing as distinct splitting patterns (δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNS, theoretical MW: 221.09).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary safety precautions for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to skin/eye irritation risks (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .

- Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing undesired side reactions (e.g., oxidation) but may slow nucleophilic substitution. Stability studies under thermal stress (TGA/DSC) show decomposition >200°C, making it suitable for high-temperature reactions . Computational modeling (DFT) predicts electron-donating effects, which can be validated via Hammett plots .

Q. What strategies address regioselectivity challenges during functionalization?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., –NH) to control substitution at the pyrazole C3 position .

- Microwave-Assisted Synthesis : Enhances yield and selectivity in heterocyclic coupling (e.g., thiophene attachment at C3 vs. C5) .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

- Methodological Answer :

- Antimicrobial Assays : Compare MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli with analogs (e.g., replacing tert-butyl with methyl or phenyl groups) .

- Molecular Docking : Screen against enzymes (e.g., CYP450) to assess binding affinity changes due to thiophene’s π-π interactions .

Q. What are the key challenges in resolving contradictory biological activity data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.